REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([CH2:7][OH:8])([CH2:5][OH:6])[CH3:4].CO[C:11]([CH3:13])=[CH2:12]>CC(C)=O.S(=O)(=O)(O)O>[CH3:4][C:3]1([CH2:7][OH:8])[CH2:5][O:6][C:11]([CH3:13])([CH3:12])[O:1][CH2:2]1
|
Name
|
|
Quantity
|
120.2 g
|
Type
|
reactant
|
Smiles
|
OCC(C)(CO)CO
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
COC(=C)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
S(O)(O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at room temperature for additional 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
After distilling off the acetone
|
Type
|
CUSTOM
|
Details
|
a fraction obtained under reduced pressure (1.7 mmHg) at 70° C.
|
Type
|
CUSTOM
|
Details
|
was collected
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(COC(OC1)(C)C)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 155.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |